HJC0152 vs. HJC0149: Aqueous Solubility and Oral Bioavailability Differentiation
HJC0152 was specifically engineered to address the solubility and bioavailability limitations of the niclosamide chemotype. In the original medicinal chemistry campaign that yielded both HJC0149 and HJC0152, HJC0152 was selected for advanced development based on its superior physicochemical profile [1]. HJC0152 exhibits remarkably improved aqueous solubility compared to its parent scaffold and demonstrates 45% oral bioavailability in rats following a 30 mg/kg oral dose, with a terminal elimination half-life (t1/2) of 5.8 hours and a peak plasma concentration (Cmax) of 180 ng/mL achieved at 1.5 hours post-dosing [2]. This contrasts with HJC0149 and parent niclosamide, whose pharmacokinetic limitations precluded effective oral dosing in preclinical models [3]. The differentiation is sufficiently pronounced that HJC0152 has been designated an orally active STAT3 inhibitor across multiple peer-reviewed publications, whereas HJC0149 is characterized primarily for in vitro applications with limited in vivo validation [4].
| Evidence Dimension | Oral bioavailability in rats |
|---|---|
| Target Compound Data | F = 45% at 30 mg/kg oral dose; t1/2 = 5.8 h; Cmax = 180 ng/mL at 1.5 h |
| Comparator Or Baseline | HJC0149: No oral bioavailability data reported; parent niclosamide: negligible oral bioavailability |
| Quantified Difference | HJC0152 achieves 45% oral bioavailability; HJC0149 lacks published oral PK data |
| Conditions | Rat pharmacokinetic study; 30 mg/kg oral gavage; plasma concentration measured over time |
Why This Matters
For in vivo oncology studies requiring oral dosing, HJC0152 offers validated bioavailability that HJC0149 cannot support based on published evidence, making HJC0152 the appropriate selection for oral administration protocols.
- [1] Chen H, Yang Z, Ding C, et al. Discovery of O-alkylamino-tethered niclosamide derivatives as potent and orally bioavailable anticancer agents. ACS Med Chem Lett. 2013;4(2):180-185. View Source
- [2] InvivoChem. HJC0152 hydrochloride product datasheet: oral bioavailability in rats was 45% after a 30 mg/kg dose; t1/2 of 5.8 hours; Cmax of 180 ng/mL at 1.5 hours. View Source
- [3] Chen H, Yang Z, Ding C, et al. Discovery of O-alkylamino-tethered niclosamide derivatives as potent and orally bioavailable anticancer agents. ACS Med Chem Lett. 2013;4(2):180-185. (HJC0152 identified as lead compound with favorable PK properties) View Source
- [4] Wang Y, Wang S, Wu Y, et al. Suppression of the growth and invasion of human head and neck squamous cell carcinomas via regulating STAT3 signaling and the miR-21/β-catenin axis with HJC0152. Mol Cancer Ther. 2017;16(4):578-590. (Describes HJC0152 as having favorable aqueous solubility and oral bioavailability) View Source
